

Technical Guide: Synthesis and Characterization of 1-(2-Bromophenyl)cyclohexan-1-amine

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclohexan-1-amine

CAS No.: 1341527-70-5

Cat. No.: B3232482

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Executive Summary

Target Molecule: **1-(2-Bromophenyl)cyclohexan-1-amine** CAS: 1864073-45-9 (HCl salt)

Molecular Formula: C₁₂H₁₆BrN Molecular Weight: 254.17 g/mol (Free base)

The 1-arylcyclohexylamine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a class of NMDA receptor antagonists (e.g., Phencyclidine, Ketamine, Tenocyclidine). The 2-bromo analog presents specific synthetic challenges due to the steric hindrance at the ortho position, which impedes nucleophilic attack at the adjacent quaternary center.

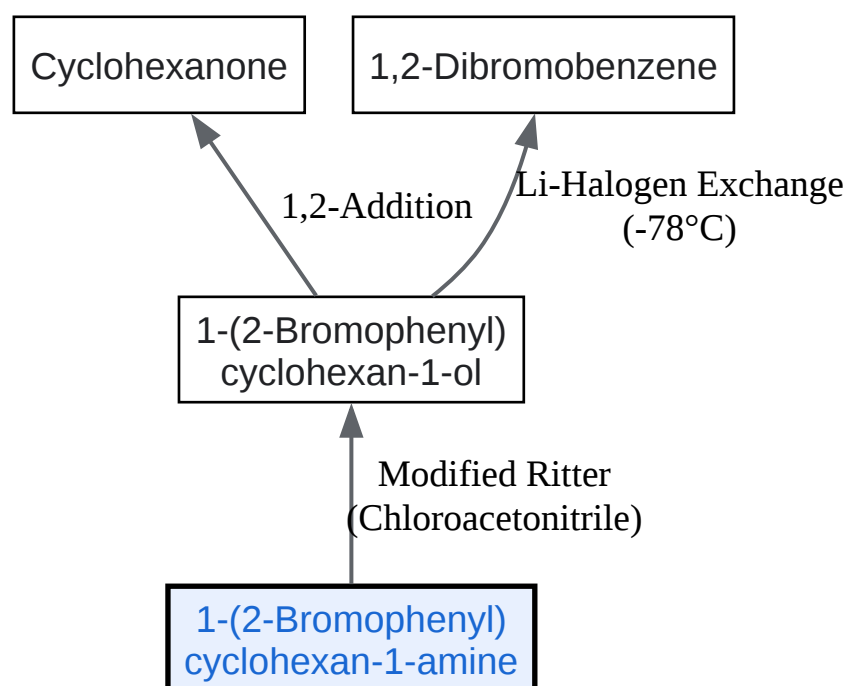
This guide details a high-fidelity synthesis utilizing a cryogenic lithiation strategy to install the aryl group, followed by a modified Ritter reaction (Jirgensons' Protocol) to install the primary amine. This route is selected for its superior safety profile and yield compared to the traditional hydrazoic acid or cyanide-based Strecker methods.

Retrosynthetic Analysis

To construct the sterically congested quaternary carbon at C1, we disconnect the C-N and C-C bonds.

- C-N Disconnection: The amine is best installed via a Ritter-type transformation of the corresponding tertiary alcohol. Direct nucleophilic substitution (SN1/SN2) on a tertiary halide is prone to elimination (E1) yielding the alkene.
- C-C Disconnection: The tertiary alcohol is derived from the nucleophilic addition of a 2-bromophenyl organometallic species to cyclohexanone.

Strategic Constraint: The formation of a Grignard reagent from 1,2-dibromobenzene is notoriously difficult due to the rapid elimination to benzyne. Therefore, a Lithium-Halogen Exchange (Li/Br) at cryogenic temperatures is the required method to generate the nucleophile cleanly.



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Figure 1: Retrosynthetic logic flow avoiding benzyne formation.

Experimental Protocol

Stage 1: Synthesis of 1-(2-Bromophenyl)cyclohexan-1-ol

Objective: Create the quaternary carbon center while preserving the ortho-bromo substituent.

Reagents:

- 1,2-Dibromobenzene (1.0 equiv)
- n-Butyllithium (1.1 equiv, 2.5M in hexanes)
- Cyclohexanone (1.2 equiv)
- Solvent: Anhydrous THF (Tetrahydrofuran)
- Quench: Saturated NH_4Cl solution

Mechanism: Lithium-halogen exchange is faster than nucleophilic addition at -78°C . The resulting (2-bromophenyl)lithium species is stable at this temperature and acts as a nucleophile toward the ketone.

Protocol:

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
- Solvation: Charge the flask with 1,2-dibromobenzene (23.6 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78°C (dry ice/acetone bath).
- Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C . Stir for 45 minutes to ensure complete exchange.
 - Critical Control: Do not allow the temperature to rise, or the lithiated species will eliminate LiBr to form benzyne.
- Addition: Dissolve cyclohexanone (11.8 g, 120 mmol) in 20 mL anhydrous THF. Add this solution dropwise to the lithiated arene over 20 minutes.
- Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over 1 hour.

- Workup: Quench with saturated aqueous NH_4Cl (50 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: The crude oil is purified via flash column chromatography (Hexanes/EtOAc 9:1) to yield the tertiary alcohol as a colorless oil or low-melting solid.

Stage 2: Modified Ritter Amination (Jirgensons' Method)

Objective: Convert the tertiary alcohol to the primary amine without using HCN or Sodium Azide. This method uses chloroacetonitrile to form a chloroacetamide intermediate, which is readily cleaved.

Reagents:

- 1-(2-Bromophenyl)cyclohexan-1-ol (from Stage 1)
- Chloroacetonitrile (3.0 equiv)
- Sulfuric Acid (H_2SO_4), concentrated (3.0 equiv)
- Acetic Acid (Glacial, as solvent)[1]
- Thiourea (1.2 equiv relative to amide)

Protocol:

- Ritter Reaction:
 - Dissolve the alcohol (10 g, 39 mmol) and chloroacetonitrile (7.4 mL, 117 mmol) in glacial acetic acid (30 mL).
 - Cool to 0–5°C. Add concentrated H_2SO_4 (6.3 mL, 117 mmol) dropwise.
 - Allow to warm to room temperature and stir for 12–24 hours.
 - Observation: The reaction creates a stable carbocation at the benzylic position, which is trapped by the nitrile.

- Workup: Pour onto ice water. Extract with CH_2Cl_2 .^{[2][3]} Wash with NaHCO_3 (aq) to remove acid. Dry and concentrate to obtain N-(1-(2-bromophenyl)cyclohexyl)-2-chloroacetamide.
- Cleavage to Amine:
 - Dissolve the crude chloroacetamide in Ethanol (50 mL) and Acetic Acid (10 mL).
 - Add Thiourea (3.6 g, 47 mmol).
 - Reflux for 10 hours.
 - Mechanism:^{[4][5][6][7][8]} Thiourea displaces the chloride ($\text{S}_\text{N}2$) to form an isothiuronium salt, which cyclizes to an aminothiazole, releasing the free amine.
 - Isolation: Cool the mixture. The byproduct (2-aminothiazol-4-one derivative) precipitates or remains in solution while the target amine forms. Dilute with water, basify with NaOH to pH > 12, and extract with CH_2Cl_2 .
 - Salt Formation: Treat the organic layer with HCl in dioxane/ether to precipitate **1-(2-Bromophenyl)cyclohexan-1-amine** hydrochloride. Recrystallize from Isopropanol/Ether.

Characterization Data

The following data represents the expected spectral signature for the HCl salt.

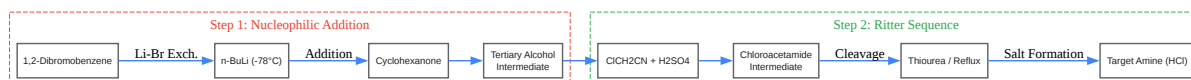
Table 1: NMR Characterization

Nucleus	Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
^1H NMR	9.20	Broad s	3H	NH_3^+	Ammonium protons
(DMSO- d_6)	7.75	dd	1H	Ar-H (3)	Ortho to Bromine
7.60	dd	1H	Ar-H (6)	Ortho to Cyclohexyl	
7.45	td	1H	Ar-H (5)	Meta	
7.25	td	1H	Ar-H (4)	Para	
2.60 - 2.40	m	2H	Cy-H (2,6 eq)	Deshielded by Ring Current	
1.80 - 1.20	m	8H	Cy-H	Bulk methylene envelope	
^{13}C NMR	141.5	C	-	Ar-C (1)	Ipsso carbon
(DMSO- d_6)	134.2	CH	-	Ar-C (3)	C-H adjacent to Br
130.1	CH	-	Ar-C (4,[2][8][9]5)		
128.5	CH	-	Ar-C (6)		
122.0	C	-	Ar-C (2)	C-Br	
62.5	C	-	C- NH_3^+	Quaternary Center	
33.0	CH_2	-	Cy-C (2,6)		
24.5	CH_2	-	Cy-C (3,5)		
21.0	CH_2	-	Cy-C (4)		

Mass Spectrometry (ESI+)

- Molecular Ion: $[M+H]^+ = 254.1 / 256.1$
- Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units, confirming the presence of one Bromine atom.
- Fragmentation: Loss of NH_3 (M-17) is common in the free base; loss of the cyclohexyl ring may occur at high collision energies.

Workflow Visualization



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Figure 2: Step-by-step reaction workflow from starting materials to isolated salt.

Safety & Handling (E-E-A-T)

- Organolithiums: n-Butyllithium is pyrophoric. All transfers must be performed under an inert atmosphere (Nitrogen or Argon) using cannula techniques.
- Ritter Reaction: While Chloroacetonitrile is safer than HCN, it is still a toxic alkylating agent and lachrymator. Work in a fume hood. The reaction with H_2SO_4 is highly exothermic; add acid slowly to prevent thermal runaway and elimination side-reactions.
- Waste Disposal: The thiourea cleavage step produces aminothiazole byproducts which should be segregated from general organic waste.

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